![molecular formula C4H6N4O B3118471 5-Amino-6-methyl-1,2,4-triazin-3-ol CAS No. 23891-10-3](/img/structure/B3118471.png)
5-Amino-6-methyl-1,2,4-triazin-3-ol
Overview
Description
“5-Amino-6-methyl-1,2,4-triazin-3-ol” is a chemical compound with the molecular formula C4H6N4O . It is a derivative of the heterocyclic compound triazine . The compound has a molecular weight of 126.12 .
Molecular Structure Analysis
The InChI code for “5-Amino-6-methyl-1,2,4-triazin-3-ol” is 1S/C4H6N4O/c1-2-3(5)6-4(9)8-7-2/h1H3, (H3,5,6,8,9) . This indicates that the compound has a triazine ring with a methyl group and an amino group .Physical And Chemical Properties Analysis
The compound has a density of 1.67 g/cm^3 and a vapor pressure of 0.0564mmHg at 25°C . It has a refractive index of 1.731 . It is slightly soluble in aqueous acid and methanol when heated and sonicated .Scientific Research Applications
- Application : The drug Triazavirin has demonstrated potent antiviral effects. Its mechanism of action involves inhibiting viral replication, making it a promising candidate for treating viral infections .
- Application : The deaza analog of Triazavirin (a derivative of 5-Amino-6-methyl-1,2,4-triazin-3-ol) has been characterized for its antidiabetic activity. Understanding its mode of action could lead to novel therapies for diabetes management .
- Application : Chemists use it to construct more complex polycyclic molecules, such as fused heterocycles or bioactive compounds .
- Application : Novel fused 1,2,4-triazine derivatives, including those related to 5-Amino-6-methyl-1,2,4-triazin-3-ol, have been investigated as potent inhibitors targeting CYP1A1 activity .
- Application : Compounds related to 5-Amino-6-methyl-1,2,4-triazin-3-ol were tested against Gram-negative bacteria (E. coli), Gram-positive bacteria (S. aureus), and fungi (C. albicans). Their antimicrobial activity could have practical applications .
Antiviral Activity
Antidiabetic Properties
Building Blocks for Polycyclic Molecules
Inhibitors Targeting CYP1A1 Activity
Antimicrobial Properties
Industrial Applications
Safety and Hazards
properties
IUPAC Name |
5-amino-6-methyl-2H-1,2,4-triazin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-2-3(5)6-4(9)8-7-2/h1H3,(H3,5,6,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFRUGPSMFKRLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-methyl-1,2,4-triazin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.